2,3,6-Trimethylhept-5-en-1-ol

Description

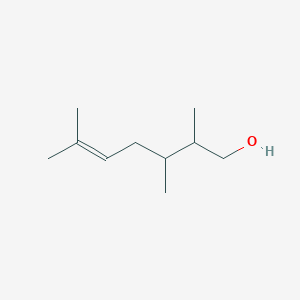

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,3,6-trimethylhept-5-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)5-6-9(3)10(4)7-11/h5,9-11H,6-7H2,1-4H3 |

InChI Key |

NEFLTGMRGQSVHM-UHFFFAOYSA-N |

SMILES |

CC(CC=C(C)C)C(C)CO |

Canonical SMILES |

CC(CC=C(C)C)C(C)CO |

Synonyms |

2,3,6-trimethyl-5-hepten-1-ol lasiol |

Origin of Product |

United States |

Historical Context and Initial Structural Assignments for Trimethylheptenol Derivatives

The initial identification and structural elucidation of 2,3,6-trimethylhept-5-en-1-ol, also known as lasiol, emerged from the study of natural products. It was first isolated from the mandibular glands of the formicine ant Lasius meridionalis. researchgate.netthegoodscentscompany.com Spectroscopic analysis and subsequent total synthesis were employed to definitively identify its structure as erythro-2,3,6-trimethyl-5-heptenol. researchgate.net This discovery was significant due to the compound's "biogenetically anomalous" acyclic structure, distinguishing it from more common terpene skeletons. researchgate.net

The determination of the precise stereochemistry of lasiol and its derivatives has been a key focus of research. For instance, the synthesis of both enantiomers of lasiol, specifically (2S,3S)-(-)-lasiol and its antipode, has been achieved through various stereoselective synthetic routes. researchgate.netmedkoo.com These syntheses often involve key steps like the asymmetric cleavage of an epoxy ring or the use of chiral starting materials to control the stereochemistry at the C2 and C3 positions. researchgate.net

Academic Significance Within Organic Synthesis and Natural Product Chemistry

The unique structure of 2,3,6-trimethylhept-5-en-1-ol has made it a compelling target for total synthesis, driving the development of novel synthetic methodologies. researchgate.net Its synthesis serves as a benchmark for testing the efficiency and stereoselectivity of new reactions.

Several distinct synthetic strategies have been reported, showcasing the versatility of modern organic chemistry. These include:

Wittig Reaction: A common approach involves the Wittig reaction of (methallylidene)triphenylphosphorane with a chiral aldehyde, followed by hydrogenation to yield the target molecule. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Asymmetric Synthesis from Chiral Precursors: Syntheses starting from optically active materials like 3-methyl-4-butanolide or cis-4,5-dimethylcyclohexene oxide have been successfully employed to produce specific enantiomers of lasiol. researchgate.net

Stereoselective Allylic Substitutions: Advanced methods utilizing chiral secondary alkylcopper reagents have enabled the highly regio- and stereoselective synthesis of (+)-lasiol. researchgate.net

Organometallic Catalysis: Arene chromium tricarbonyl catalyzed reactions have also found application in the synthesis of lasiol precursors. researchgate.net

The pursuit of lasiol synthesis has not only provided access to this specific natural product but has also contributed to the broader field of organic synthesis by demonstrating the utility of various reactions in constructing complex acyclic molecules with multiple stereocenters.

Overview of Core Research Areas Pertaining to 2,3,6 Trimethylhept 5 En 1 Ol

Enantioselective and Diastereoselective Total Synthesis Strategies

The construction of the stereochemically rich structure of this compound, particularly its various stereoisomers like lasiol, has been a target of numerous synthetic efforts. These endeavors have led to the development of elegant and efficient strategies that provide precise control over the stereogenic centers.

Chiral Pool Approaches Utilizing Natural Precursors

The "chiral pool" approach, which utilizes readily available enantiopure compounds from nature as starting materials, offers a direct and effective route to specific stereoisomers of this compound. This strategy leverages the inherent chirality of natural products to build complex molecules with defined stereochemistry.

One notable synthesis of both enantiomers of lasiol (erythro-2,3,6-trimethyl-5-hepten-1-ol) commences from the enantiomers of 3-methyl-4-butanolide. researchgate.net This six-step synthesis provides a concise pathway to the target molecule. Another approach has utilized meso-2,3-dimethylsuccinic acid to prepare a building block for the "right-hand" portion of related pheromones, showcasing the versatility of chiral starting materials derived from simple precursors. researchgate.net Furthermore, fermenting baker's yeast has been employed to convert an allylic alcohol into an enantiomerically pure (S)-(+)-3-(p-tolyl)butan-1-ol, which serves as a valuable chiral building block for sesquiterpenes, demonstrating the utility of biocatalysis in generating chiral precursors. researchgate.net

A chemoenzymatic synthesis based on the chiral-pool has been developed for (S)-5-methylhept-2-en-4-one, a key flavor compound, starting from natural (S)-2-methylbutanoic acid. mdpi.com This method highlights the use of enzymes for key stereoselective steps. mdpi.com

| Starting Material | Target Stereoisomer | Key Steps | Reference |

| Enantiomers of 3-methyl-4-butanolide | Both enantiomers of lasiol | 6-step synthesis | researchgate.net |

| meso-2,3-Dimethylsuccinic acid | Building block with vicinal erythro-configured methyl groups | Preparation of a "right-hand" part for pheromone synthesis | researchgate.net |

| Allylic alcohol | (S)-(+)-3-(p-tolyl)butan-1-ol | Fermentation with baker's yeast | researchgate.net |

| (S)-2-methylbutanoic acid | (S)-5-methylhept-2-en-4-one | Chemoenzymatic sequence | mdpi.com |

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Trimethylheptenol Scaffolds

Asymmetric catalysis has emerged as a powerful tool for the construction of chiral molecules, offering high enantioselectivity and catalytic efficiency. nih.govnih.govmdpi.comrsc.org The synthesis of this compound and its analogues has significantly benefited from these advancements, particularly in the formation of key carbon-carbon bonds that establish the stereogenic centers. nih.gov

Copper-catalyzed reactions are at the forefront of asymmetric synthesis, with their application in allylic substitutions being particularly relevant for constructing the trimethylheptenol framework. researchgate.net These methods often involve the formation of chiral organocopper reagents that react with high regio- and stereoselectivity. researchgate.netresearchgate.net

A significant breakthrough involves the preparation of chiral secondary alkylcopper reagents from chiral secondary alkyl iodides. researchgate.net This process occurs through a retentive I/Li exchange followed by a retentive transmetalation with CuBr·P(OEt)3. The configurational stability of these copper reagents is enhanced by switching the solvent to THF, making them suitable for regioselective allylic substitutions. researchgate.net These optically enriched copper species undergo S_N2 substitutions with allylic bromides with high regioselectivity. researchgate.net This methodology has been successfully applied to the total synthesis of (+)-lasiol. researchgate.net

Furthermore, copper-catalyzed asymmetric allylic alkylation of allylic phosphates with vinylaluminum reagents has been developed, providing access to compounds with all-carbon quaternary stereocenters. bc.edu These reactions are promoted by a chiral N-heterocyclic carbene (NHC) complex and a copper salt. bc.edu

| Catalyst/Reagent System | Substrate | Product Feature | Key Outcome | Reference |

| Chiral secondary alkylcopper reagents | Allylic bromides | α,β-Dimethyl carboxylic esters | Total synthesis of (+)-lasiol | researchgate.netmedkoo.com |

| CuCl2·H2O / Chiral NHC complex | Trisubstituted allylic substrates / Alkylmagnesium and alkylaluminum reagents | Enantioenriched compounds with all-carbon quaternary stereocenters | Highly enantioselective allylic alkylation | bc.edu |

| CuH catalyst | Terminal allenes / Ketones | Enantioenriched homoallylic alcohols | Regio- and enantioselective allylation | mit.edu |

Asymmetric conjugate addition is another powerful strategy for the stereocontrolled formation of carbon-carbon bonds. researchgate.net This method has been effectively used in the synthesis of (-)-lasiol. researchgate.net

One approach involves the asymmetric 1,4-conjugate addition of an allylic stannane (B1208499) to establish the 1,2-anti-dimethyl arrangement with high stereocontrol. researchgate.net This reaction is a key step in the synthesis of (-)-lasiol. In a different synthesis, the 1,4-addition of an enolate generated from a protected glucose derivative to methyl crotonate provided a single anti-adduct with exceptionally high stereoselectivity, which was then converted to (-)-lasiol. researchgate.net

The development of direct-type 1,4-addition reactions of simple amides under catalytic asymmetric conditions further expands the toolkit for such transformations. acs.org

| Nucleophile | Acceptor | Key Feature | Application | Reference |

| Allylic stannane | Not specified | High stereocontrol for 1,2-anti-dimethyl arrangement | Synthesis of (-)-lasiol | researchgate.net |

| Enolate of protected glucose derivative | Methyl crotonate | Exceptionally high stereoselectivity for a single anti-adduct | Synthesis of (-)-lasiol | researchgate.net |

| Simple amides | α,β-Unsaturated compounds | Catalytic asymmetric direct-type addition | General methodology | acs.org |

Copper-Catalyzed Allylic Additions and Related Methodologies

Convergent Synthesis Designs for Complex Trimethylheptenol Structures

Convergent synthesis, where complex molecules are assembled from several individually prepared fragments, offers an efficient strategy for preparing intricate structures like those containing the trimethylheptenol moiety. This approach is particularly advantageous for the synthesis of complex natural products.

While not directly detailing a convergent synthesis of this compound itself, these examples from the synthesis of more complex molecules containing similar structural motifs illustrate the power of convergent design. A convergent route for (±)-faranal, a related ant pheromone, involved the 1,4-cis-hydrogenation of two appropriately substituted conjugated diene building blocks. researchgate.net

Key Synthetic Transformations and Mechanistic Studies

The synthesis of this compound and its isomers relies on a variety of key chemical transformations. Mechanistic understanding of these reactions is crucial for optimizing reaction conditions and achieving high selectivity.

A common transformation is the Wittig reaction. For example, the reaction of (methallylidene)triphenylphosphorane with erythro-4-acetoxy-2,3-dimethylbutanal yields erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate (B1210297). researchgate.netresearchgate.net This is followed by a 1,4-cis-hydrogenation of the conjugated diene system to produce the acetate of lasiol. researchgate.netresearchgate.net

Rearrangement reactions also play a role. A Meyer-Schuster rearrangement of 3,3-dimethylhex-5-en-2-one (B8740213) in the presence of lithiated ethoxyacetylene, followed by reduction, yields a racemic trimethylhepta-dien-ol intermediate. google.com This can be followed by a Claisen rearrangement to introduce further complexity. google.com

| Transformation | Reactants | Product | Significance | Reference |

| Wittig Reaction | (methallylidene)triphenylphosphorane, erythro-4-acetoxy-2,3-dimethylbutanal | erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate | Forms the carbon skeleton | researchgate.netresearchgate.net |

| 1,4-cis-Hydrogenation | erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate | Acetate of lasiol | Saturates one double bond stereoselectively | researchgate.net |

| Meyer-Schuster Rearrangement | 3,3-dimethylhex-5-en-2-one, lithiated ethoxyacetylene | (2E,Z)-3,4,4-trimethylhepta-2,6-dien-1-ol | Forms an allylic alcohol | google.com |

| Claisen Rearrangement | (2E,Z)-3,4,4-trimethylhepta-2,6-dien-1-ol, alkyl vinyl ether | 3,4,4-trimethyl-3-vinyl-hept-6-en-1-ol | C-C bond formation with stereocontrol | google.com |

| Asymmetric Cleavage of Epoxide | cis-4,5-dimethylcyclohexene oxide, chiral lithium amide | Optically active cis-4,5-dimethyl-2-cyclohexen-1-ol | Key step in a synthesis of (2S,3S)-(-)-Lasiol | researchgate.net |

Wittig Reaction Applications in Stereodefined Olefin Formation

The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds with defined stereochemistry. researchgate.net Its application is crucial in the synthesis of unsaturated terpenes like this compound.

A key example involves the reaction of (methallylidene)triphenylphosphorane with a chiral aldehyde precursor, erythro-4-acetoxy-2,3-dimethylbutanal. researchgate.netresearchgate.net This specific Wittig reaction primarily establishes the diene backbone necessary for the final structure. The reaction affords erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate, a direct precursor to the target molecule's acetate form. researchgate.netresearchgate.net A notable outcome of this reaction is the formation of a mixture of (E)- and (Z)-isomers at the newly formed double bond, typically in a ratio of 85:15. researchgate.netresearchgate.net This isomeric mixture is then carried forward to the next synthetic step. The reliability and functional group tolerance of the Wittig reaction make it an ideal choice for complex molecule synthesis. researchgate.net

Table 1: Wittig Reaction for Lasiol Precursor Synthesis

| Reactant 1 | Reactant 2 | Product | Isomer Ratio (E:Z) |

|---|---|---|---|

| (Methallylidene)triphenylphosphorane | erythro-4-acetoxy-2,3-dimethylbutanal | erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate | 85:15 researchgate.netresearchgate.net |

Chemoselective Reduction and Hydrogenation Methodologies for Unsaturated Alcohols

Following the formation of the unsaturated precursor, chemoselective reduction is a critical step to yield the final target structure while preserving the desired functionalities. In the synthesis of lasiol from its diene acetate precursor, a 1,4-cis-hydrogenation of the conjugated diene system is employed. researchgate.netresearchgate.netresearchgate.net This selective hydrogenation reduces one of the two double bonds to furnish the final acetate of erythro-2,3,6-trimethylhept-5-en-1-ol. researchgate.net

The broader field of organic synthesis offers a variety of methods for the chemoselective reduction of unsaturated carbonyls to unsaturated alcohols, which are relevant to the synthesis of such compounds. rsc.org For instance, phosphine-stabilized copper(I) hydride complexes have demonstrated high chemoselectivity in the hydrogenation of unsaturated ketones and aldehydes to the corresponding unsaturated alcohols. researchgate.net These catalysts can be generated in situ from accessible copper(I) sources and phosphine (B1218219) ligands. researchgate.net Similarly, palladium-catalyzed hydrogenation is a common method for the reduction of specific double bonds in poly-unsaturated molecules. mdpi.com The choice of catalyst and reaction conditions is paramount to ensure that only the intended double bond is reduced, leaving other functionalities like existing stereocenters and the alcohol group (or its protected form) intact.

Lithium Enolate Chemistry and Aldol (B89426) Condensations in Precursor Synthesis

Lithium enolates are powerful nucleophiles used extensively in the formation of carbon-carbon bonds, particularly through aldol condensation reactions. This chemistry is fundamental for constructing the carbon skeletons of complex precursors required for terpene synthesis. nih.govrsc.org

In one synthetic approach analogous to those used for terpene precursors, a novel ketone, (E)-1-(benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, was synthesized through an aldol addition. mdpi.com This involved the reaction of the lithium enolate of 4-(benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl)butan-2-one with 3,3-dimethylbutan-2-one, followed by acid-catalyzed dehydration. mdpi.com While this specific product is not a direct precursor to this compound, the strategy exemplifies the utility of lithium enolate-driven aldol reactions in coupling ketone and aldehyde fragments to build complex carbon frameworks. Such strategies are employed to create advanced intermediates which, through subsequent transformations, can lead to target molecules like this compound. The generation of the enolate can be achieved using strong bases like lithium diisopropylamide (LDA) or by reacting a silyl (B83357) enol ether with methyllithium. researchgate.net

Table 2: Example of Aldol Condensation in Precursor Synthesis

| Enolate Source | Electrophile | Key Intermediate | Final Step |

|---|---|---|---|

| Lithium enolate of 4-(benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxol-5-yl)butan-2-one | 3,3-dimethylbutan-2-one (pinacolone) | β-hydroxy-ketone | Acid-catalyzed dehydration mdpi.com |

Sustainable and Efficient Synthetic Routes to this compound

Modern synthetic chemistry places a strong emphasis on developing routes that are not only effective but also environmentally benign and economically viable. This involves adhering to the principles of green chemistry and optimizing reactions for large-scale production.

Atom Economy and Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include maximizing atom economy, using renewable feedstocks, employing catalytic reagents over stoichiometric ones, and using safer solvents. nih.govresearchgate.net

In the context of synthesizing this compound, these principles can be applied in several ways:

Renewable Feedstocks : Utilizing naturally abundant terpenes as starting materials can provide a sustainable foundation for synthesis. numberanalytics.comresearchgate.net

Catalysis : As seen in hydrogenation steps, using catalysts allows for reactions to proceed with high efficiency and selectivity, generating less waste compared to stoichiometric reagents. researchgate.netmdpi.com The use of biocatalysis, employing enzymes to perform specific transformations, represents a highly selective and efficient green chemistry approach. numberanalytics.com

Atom Economy : Designing a synthetic route where the maximum number of atoms from the reactants are incorporated into the final product is a core goal. Catalytic additions and rearrangements are often highly atom-economical.

Avoiding Hazardous Reagents : Replacing toxic reagents, such as chromium-based oxidants, with greener alternatives is a crucial consideration for sustainable synthesis. mdpi.com

Chemoenzymatic syntheses, which combine chemical and enzymatic steps, often provide green and scalable alternatives to purely chemical methods, avoiding harsh conditions and toxic substances. mdpi.com

Catalyst Systems and Reaction Optimization for Scalability

For a synthetic route to be industrially viable, it must be scalable, safe, and cost-effective. The choice of catalyst and the optimization of reaction conditions are critical to achieving these goals.

Several types of catalysts are instrumental in terpene synthesis:

Hydrogenation Catalysts : Palladium (Pd) on a support (e.g., carbon) is a classic and effective catalyst for hydrogenation. mdpi.com For highly selective transformations, more specialized systems like iridium-based catalysts for asymmetric hydrogenation or copper(I) hydride complexes for chemoselective reductions are employed. researchgate.netrsc.org

Metathesis Catalysts : Ruthenium-based catalysts, such as the Grubbs catalyst, are used in tandem isomerization-Claisen rearrangement reactions, which can efficiently construct complex carbon skeletons.

Biocatalysts : Lipases and other enzymes are used for key stereoselective steps, such as the resolution of racemic alcohols or the desymmetrization of meso compounds. researchgate.net

Optimization for scalability involves moving away from methods that require cryogenic temperatures, strictly anhydrous conditions, or hazardous reagents, which are difficult to manage on a large scale. mdpi.com The development of robust processes that can be run in standard chemical reactors at moderate temperatures and pressures is essential. uni-leipzig.de Modern approaches, such as using electrochemical methods with functionalized electrodes, are being explored to create modular and efficient syntheses of complex terpenes. nih.gov

Table 3: Catalyst Systems in Terpene Synthesis

| Catalyst Type | Metal/Enzyme | Typical Application | Reference |

|---|---|---|---|

| Hydrogenation | Palladium (Pd), Iridium (Ir) | Selective double bond reduction | mdpi.comrsc.org |

| Chemoselective Reduction | Copper (I) | Reduction of α,β-unsaturated carbonyls | researchgate.net |

| Isomerization/Rearrangement | Ruthenium (Ru) | Isomerization-Claisen rearrangement | |

| Biocatalysis | Lipase | Kinetic resolution, desymmetrization | researchgate.net |

Elucidation of Absolute and Relative Stereochemistry (e.g., erythro-Lasiol)

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the structure-activity relationship of chiral molecules like this compound. The erythro and threo descriptors are used to denote the relative configuration of adjacent stereocenters. In the context of Lasiol, the erythro diastereomer is of particular biological importance.

The absolute and relative stereochemistry of erythro-Lasiol has been established primarily through stereoselective synthesis. By starting with chiral precursors of known configuration, chemists have been able to synthesize specific stereoisomers of Lasiol, thereby confirming their structure.

One successful approach involved the synthesis of both enantiomers of erythro-2,3,6-trimethyl-5-hepten-1-ol (1) starting from the enantiomers of 3-methyl-4-butanolide. nih.gov This strategy allows for the controlled formation of the desired stereochemistry at the C2 and C3 positions. Another synthetic route employed an asymmetric cleavage of a prochiral epoxy ring, specifically cis-4,5-dimethylcyclohexene oxide, using a chiral lithium amide. nih.gov This key step establishes the chirality of an intermediate, which is then elaborated to afford the target Lasiol enantiomers.

The Wittig reaction has also been utilized in the synthesis of a precursor to erythro-Lasiol. The reaction between (methallylidene)triphenylphosphorane and erythro-4-acetoxy-2,3-dimethylbutanal yielded erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate. Subsequent 1,4-cis-hydrogenation of the conjugated diene system led to the formation of the acetate of erythro-Lasiol. nih.gov

These synthetic endeavors, by virtue of their stereocontrol, provide unambiguous proof of the relative erythro configuration and allow for the assignment of the absolute configuration based on the starting materials. For instance, the natural pheromone has been identified as the (2S, 3S)-(-)-Lasiol isomer. nih.gov

Table 1: Synthetic Approaches to Elucidate the Stereochemistry of erythro-Lasiol

| Starting Material | Key Reaction Step | Product | Reference |

| Enantiomers of 3-methyl-4-butanolide | Stereocontrolled multi-step synthesis | Both enantiomers of erythro-Lasiol | nih.gov |

| cis-4,5-Dimethylcyclohexene oxide | Asymmetric cleavage of the epoxy ring | Both enantiomers of erythro-Lasiol | nih.gov |

| erythro-4-Acetoxy-2,3-dimethylbutanal | Wittig reaction followed by 1,4-cis-hydrogenation | Acetate of erythro-Lasiol | nih.gov |

Chromatographic Chiral Separation Techniques and Enantiomeric Purity Assessment

The separation of enantiomers is a critical step in the study of chiral compounds, as it allows for the investigation of the biological activity of each individual stereoisomer. Chiral chromatography is the most widely used technique for this purpose. For a volatile compound like this compound, both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are applicable methods.

Chiral Gas Chromatography (GC): Chiral GC utilizes a capillary column coated with a chiral stationary phase (CSP). For acyclic terpene alcohols, cyclodextrin (B1172386) derivatives are commonly employed as CSPs. gcms.cz These CSPs form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation. The choice of the specific cyclodextrin derivative and the temperature program are crucial parameters for achieving optimal separation. chromatographyonline.com While specific methods for this compound are not extensively detailed in the reviewed literature, the general principles of chiral GC are well-established for similar analytes. chromatographyonline.comchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be employed for the separation of Lasiol enantiomers. This technique often involves the use of columns packed with a chiral stationary phase, such as polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives). thieme-connect.de The separation mechanism is based on the differential interactions between the enantiomers and the chiral selector. In some cases, derivatization of the alcohol group to form esters or urethanes can enhance the interaction with the CSP and improve resolution. google.com

Enantiomeric Purity Assessment: Once the enantiomers are separated, their purity needs to be assessed. The enantiomeric excess (ee) is a measure of the purity and is calculated from the relative peak areas of the two enantiomers in the chromatogram.

For the assessment of enantiomeric purity without complete separation, chiral derivatizing agents (CDAs) can be used in conjunction with NMR spectroscopy. For instance, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be reacted with the alcohol to form diastereomeric esters. hilarispublisher.com The signals of these diastereomers in the ¹H or ¹⁹F NMR spectrum will be distinct, and the integration of these signals allows for the determination of the enantiomeric ratio. While not specifically reported for this compound, this is a standard and reliable method for chiral alcohols.

Conformational Preferences and Dynamics via Spectroscopic and Computational Methods

The biological activity of a flexible molecule like this compound is not only determined by its configuration but also by its conformational preferences. The molecule can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Understanding which conformations are energetically favorable is key to comprehending its interaction with biological receptors.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. nih.gov Vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, information about the preferred rotamers around the C-C bonds can be obtained. researchgate.net Nuclear Overhauser Effect (NOE) experiments can provide information about through-space distances between protons, which also helps in defining the spatial arrangement of the molecule. For more complex cases, the use of chiral lanthanide shift reagents can aid in resolving overlapping signals and provide further structural insights. nih.gov

Vibrational Circular Dichroism (VCD) is another chiroptical technique that can provide detailed information about the absolute configuration and conformation of chiral molecules in solution. acs.orgresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectra calculated for different conformations using computational methods, the predominant solution-state conformation can be determined. hilarispublisher.comrsc.org

Computational Methods: Computational chemistry provides a powerful means to explore the conformational landscape of a molecule. basicmedicalkey.comgoogle.com Molecular mechanics and quantum mechanics calculations, particularly Density Functional Theory (DFT), can be used to calculate the energies of different conformations and identify the most stable ones. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data. For flexible molecules like acyclic terpenes, it is important to consider the ensemble of low-energy conformations rather than a single static structure. nih.govirbbarcelona.orgglobalresearchonline.net

Table 2: Methods for Conformational Analysis

| Method | Information Provided |

| Spectroscopic Methods | |

| NMR (Coupling Constants, NOE) | Dihedral angles, through-space proton distances |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and solution-state conformation |

| Computational Methods | |

| Molecular Mechanics / DFT | Energies of conformers, preferred geometries |

Natural Occurrence and Biosynthetic Pathways of 2,3,6 Trimethylhept 5 En 1 Ol Derivatives

Identification and Isolation from Biological Systems (e.g., Insect Exocrine Glands as Pheromones)

A notable derivative of 2,3,6-trimethylhept-5-en-1-ol, known as lasiol, has been identified as a key component of insect pheromones. Specifically, the erythro-isomer of this compound was discovered in the mandibular gland secretions of male ants of the Formicinae subfamily. rsc.orgnih.govresearchgate.net The first identification and isolation of this compound, a novel and biogenetically unusual acyclic monoterpenol, was from the species Lasius meridionalis. rsc.orgresearchgate.net

The structure of this natural product was determined through a combination of spectroscopic analysis and confirmed by total synthesis. researchgate.net The specific enantiomer identified in the ant was the (2S,3S)-(-)-lasiol. rsc.org Its presence in the exocrine glands of male ants points to its function as a chemical signal, or pheromone, crucial for the social interactions within the colony. rsc.orgnih.gov

Table 1: Identification and Isolation of Lasiol

| Parameter | Details | Source(s) |

|---|---|---|

| Compound Name | Lasiol (erythro-2,3,6-trimethylhept-5-en-1-ol) | rsc.orgresearchgate.net |

| Isomer | (2S,3S)-(-)-Lasiol | rsc.org |

| Natural Source | Mandibular gland secretion of male ants | rsc.orgnih.gov |

| Organism | Lasius meridionalis (Formicine ant) | rsc.orgresearchgate.net |

| Biological Role | Pheromone | rsc.orgnih.gov |

| Identification Method | Spectroscopic evidence and total synthesis | researchgate.net |

Postulated Biosynthetic Pathways for Acyclic Monoterpene Alcohols

The biosynthesis of typical acyclic monoterpene alcohols begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comnih.gov In the canonical pathway, a "head-to-tail" condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor to most monoterpenes. mdpi.comnih.govlibretexts.org

However, lasiol is described as a "biogenetically anomalous" monoterpenol with a rearranged skeleton, suggesting it does not arise from the standard GPP-mediated pathway. rsc.orgresearchgate.net Its formation is likely routed through pathways established for other "irregular" monoterpenes, which deviate from the head-to-tail condensation rule. nih.govlibretexts.org Two primary postulated mechanisms exist for the formation of such irregular skeletons:

Non-Head-to-Tail Condensation: Some terpene synthases catalyze irregular "non-head-to-tail" couplings. nih.gov For instance, a "head-to-middle" condensation of two DMAPP molecules is known to produce lavandulyl diphosphate, the precursor to the irregular monoterpene lavandulol (B192245) found in lavender. nih.govresearchgate.net This type of alternative enzymatic coupling provides a direct route to branched, irregular terpene backbones.

Rearrangement of a Cyclopropyl (B3062369) Intermediate: Another established pathway for irregular monoterpenes involves the "non-head-to-tail" (specifically 1'-2-3 or head-to-center) coupling of two DMAPP units to form chrysanthemyl diphosphate. mdpi.comlibretexts.org This highly reactive cyclopropyl intermediate can then undergo rearrangements to form skeletons like those found in artemisia alcohol and yomogi alcohol, which are also irregular monoterpenes. rsc.orgiosrjournals.org The skeleton of lasiol is consistent with a rearrangement originating from such an intermediate.

While the precise enzymes governing lasiol biosynthesis in Lasius meridionalis have not been characterized, its structure strongly implies a derivation from one of these irregular biosynthetic routes rather than the direct linear pathway from GPP.

Chemoecological Perspective on Natural Roles (e.g., Pheromone Structure Elucidation in Social Insects)

From a chemoecological standpoint, this compound, in the form of lasiol, serves as a critical semiochemical (a chemical involved in communication) for the ant Lasius meridionalis. rsc.orgnih.gov As a component of the mandibular gland secretion, it functions as a pheromone, a chemical signal that triggers a natural behavioral response in another member of the same species. nih.govresearchgate.net The elucidation of such pheromone structures is a cornerstone of chemical ecology, providing insight into the complex social organization and communication systems of insects.

The identification of lasiol was a multi-step process involving the careful collection of glandular material from male ants, followed by advanced spectroscopic analysis to propose a structure. researchgate.net This proposed structure was then rigorously confirmed through chemical synthesis, a common and essential practice in pheromone research to verify the exact molecule responsible for the biological activity. rsc.orgresearchgate.net The discovery that lasiol possesses an irregular monoterpene skeleton was significant, as it expanded the known structural diversity of ant pheromones and pointed towards unique biosynthetic capabilities within these insects. researchgate.net

Isolation from Plant Sources and Structural Characterization of Analogues (e.g., from Sida rhombifolia)

While lasiol itself is known from insects, a structural analogue has been isolated from a plant source. Research conducted on the roots of Sida rhombifolia Linn, a plant from the Malvaceae family, led to the isolation and identification of a related acyclic monoterpene alcohol. mdpi.comresearchgate.netacs.org This compound was characterized as (Z)-3,6,6-trimethylhept-2-en-1-ol, an isomer of the ant pheromone with a different placement of the double bond. mdpi.comacs.org

The structural characterization of this plant-derived analogue was achieved through standard phytochemical protocols involving extraction, fractionation, and purification. mdpi.com The final structure was elucidated using modern spectroscopic methods, primarily Fourier-transform infrared spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (1H-NMR), to determine the precise arrangement of atoms and the stereochemistry of the double bond. mdpi.comacs.org The identification of this analogue in Sida rhombifolia demonstrates that similar molecular skeletons are biosynthesized and utilized across different biological kingdoms. mdpi.comresearchgate.net

Table 2: Structural Characterization of (Z)-3,6,6-trimethylhept-2-en-1-ol from Sida rhombifolia

| Parameter | Details | Source(s) |

|---|---|---|

| Compound Name | (Z)-3,6,6-trimethylhept-2-en-1-ol | mdpi.comresearchgate.netacs.org |

| Natural Source | Roots of Sida rhombifolia Linn (Sidaguri) | mdpi.comresearchgate.netacs.org |

| Compound Type | Acyclic monoterpene alcohol (analogue) | mdpi.com |

| Characterization Methods | Extraction, Fractionation, Phytochemical Testing | mdpi.com |

| Structure Elucidation | FTIR, 1H-NMR Spectroscopy | mdpi.comacs.org |

Chemical Reactivity and Functional Group Transformations of 2,3,6 Trimethylhept 5 En 1 Ol

Regioselective and Stereoselective Functionalization of the Primary Hydroxyl Group

The primary alcohol function in 2,3,6-trimethylhept-5-en-1-ol is a prime target for functionalization, enabling the synthesis of a wide array of derivatives through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions for Derivative Synthesis

The primary hydroxyl group of this compound and its isomers can be readily converted into esters, which are often key intermediates in total synthesis or serve as derivatives for analytical purposes. A common transformation is the formation of acetate (B1210297) esters. For instance, the acetate of lasiol (erythro-2,3,6-trimethylhept-5-en-1-ol) is a direct precursor to the natural product itself, synthesized via the 1,4-cis-hydrogenation of the corresponding dienyl acetate. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Standard esterification conditions are effective for this transformation. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the reaction between the alcohol and a carboxylic acid. semanticscholar.org Another documented derivative is the ester formed with (R)-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid, highlighting the utility of this alcohol in creating chiral probes for stereochemical analysis. lookchem.com More advanced and mild methods, such as those employing titanocene-based promoters, have also been developed for the efficient O-acylation of alcohols, including those with structural similarities to this compound. nih.gov

While specific examples of etherification for this compound are less commonly documented in dedicated studies, standard synthetic protocols such as the Williamson ether synthesis are applicable for creating ether derivatives.

Table 1: Examples of Esterification Reactions and Derivatives

| Derivative Name | Reactant/Reagent System | Significance/Application | Reference |

|---|---|---|---|

| erythro-2,3,6-Trimethylhept-5-en-1-yl acetate | (From hydrogenation of erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate) | Direct precursor in the total synthesis of Lasiol. | researchgate.netresearchgate.net |

| (R)-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid (2S,3S)-2,3,6-trimethyl-hept-5-enyl ester | (2S,3S)-2,3,6-trimethyl-hept-5-en-1-ol and Mosher's acid chloride | Derivative for stereochemical assignment (Mosher's ester analysis). | lookchem.com |

| General Ester Derivatives | Carboxylic Acid / DCC / DMAP | Standard laboratory method for ester synthesis. | semanticscholar.org |

| General Ester Derivatives | Ester or Acyl Chloride / Cp2TiCl / CH2I2 | Mild and efficient transesterification and O-acylation. | nih.gov |

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The oxidation state of the C1 carbon can be precisely controlled through the selection of appropriate oxidizing agents. The selective oxidation of the primary alcohol to its corresponding aldehyde, 2,3,6-trimethylhept-5-enal, is effectively achieved using milder chromium(VI) reagents. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation, as it furnishes the aldehyde in high yield without significant over-oxidation to the carboxylic acid, particularly when the reaction is conducted in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). semanticscholar.orgwikipedia.orgscribd.com

To achieve the fully oxidized carboxylic acid, 2,3,6-trimethylhept-5-enoic acid, stronger oxidizing agents are required. Reagents that generate chromic acid in situ, such as sodium or potassium dichromate in a mixture of sulfuric acid and water, will readily oxidize the primary alcohol to the carboxylic acid. scribd.com Other potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be employed for this purpose. ualberta.ca The choice of oxidant thus allows for selective access to either the aldehyde or the carboxylic acid derivative.

Table 2: Oxidation Reagents and Products

| Target Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| 2,3,6-Trimethylhept-5-enal (Aldehyde) | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | wikipedia.orgscribd.com |

| 2,3,6-Trimethylhept-5-enoic Acid (Carboxylic Acid) | Na₂Cr₂O₇ / H₂SO₄ / H₂O | Aqueous acidic conditions | scribd.com |

| 2,3,6-Trimethylhept-5-enoic Acid (Carboxylic Acid) | Potassium permanganate (KMnO₄) | Aqueous, can be basic, acidic, or neutral | ualberta.ca |

Transformations of the Alkene Moiety

The trisubstituted double bond between C5 and C6 is the second major site of reactivity, offering pathways for carbon-skeleton rearrangement, cyclization, and the introduction of new functional groups.

Olefin Metathesis and Cyclization Studies

Olefin metathesis has emerged as a powerful tool for transforming unsaturated natural products, including terpenes and their derivatives. researchgate.net The trisubstituted double bond in this compound and its analogs is reactive in cross-metathesis reactions, for example with electron-deficient olefins like methyl acrylate, using second-generation ruthenium catalysts (e.g., Grubbs or Hoveyda-type). ifpenergiesnouvelles.fr Such reactions provide a direct and atom-economical route to new functionalized derivatives. researchgate.net

Furthermore, the proximity of the hydroxyl group can influence intramolecular reactions. In related terpene alcohols like linalool, the allylic hydroxyl group has been shown to facilitate ring-closing metathesis (RCM), leading to the formation of cyclic ethers or carbocycles. acs.org For derivatives of this compound that contain a second double bond, RCM is a viable strategy for constructing cyclic structures. For example, a structurally similar compound, (3,4,4-trimethyl-3-vinyl-hept-6-enyl) acetate, undergoes RCM in the presence of a Grubbs-II catalyst to form a five-membered ring. google.com Other cyclization strategies, such as oxidative cationic cyclizations promoted by reagents like PCC, can convert related structures like citronellol (B86348) into cyclic ketones. wikipedia.org

Electrophilic and Nucleophilic Additions to the Double Bond

The trisubstituted nature of the C5-C6 double bond dictates the regiochemistry of addition reactions. In electrophilic additions, such as the addition of hydrogen halides (H-X), the reaction is expected to follow Markovnikov's rule. gimmenotes.co.za The electrophile (H⁺) will add to the less substituted carbon (C5), generating a more stable tertiary carbocation at C6. Subsequent attack by the nucleophile (X⁻) yields the C6-functionalized product.

For the synthesis of the anti-Markovnikov alcohol, where the hydroxyl group is added to the C5 position, the hydroboration-oxidation reaction is the standard method. scribd.com This two-step procedure involves the syn-addition of a borane (B79455) (e.g., BH₃) across the double bond, followed by oxidative workup with hydrogen peroxide and a base.

Nucleophilic additions to the double bond are less common unless the alkene is activated by an adjacent electron-withdrawing group. However, transition metal-catalyzed reactions, such as gold(I)-catalyzed hydroamination or hydroalkoxylation of allenes, provide a framework for understanding how metal activation can facilitate the addition of nucleophiles to carbon-carbon multiple bonds, often with controllable regioselectivity. escholarship.org

Table 3: Predicted Products of Addition Reactions to the C5=C6 Double Bond

| Reaction Type | Reagents | Regioselectivity | Product | Reference |

|---|---|---|---|---|

| Hydrohalogenation | H-Cl, H-Br | Markovnikov | 6-Halo-2,3,6-trimethylheptan-1-ol | gimmenotes.co.za |

| Acid-Catalyzed Hydration | H₃O⁺ | Markovnikov | 2,3,6-Trimethylheptane-1,6-diol | gimmenotes.co.za |

| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | Anti-Markovnikov | 2,3,6-Trimethylheptane-1,5-diol | scribd.com |

Synthesis and Interconversion with Related Trimethylheptenol Isomers and Analogs

This compound is part of a family of structurally related isomers that differ in the position of the double bond or the stereochemistry of their chiral centers. A prominent and well-studied isomer is lasiol (erythro-2,3,6-trimethyl-5-hepten-1-ol), a monoterpenol found in the mandibular glands of the ant Lasius meridionalis. researchgate.netlookchem.com

The synthesis of these isomers often involves multi-step sequences. A key strategy for producing the erythro stereoisomer of this compound involves a Wittig reaction to create a diene precursor (erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate), followed by a stereoselective 1,4-cis-hydrogenation to reduce one of the double bonds and yield the final target acetate. researchgate.netresearchgate.netresearchgate.net Other total syntheses have started from chiral building blocks like 3-methyl-4-butanolide. researchgate.net

Interconversion between isomers is also synthetically relevant. For example, rhenium-catalyzed isomerization can be used to shift the position of the double bond in allylic alcohols, converting a tertiary alcohol to a primary alcohol. wiley.com Such isomerization reactions, sometimes coupled with rearrangements like the Claisen rearrangement, provide dynamic pathways to access different constitutional isomers from a common precursor.

Table 4: Selected Isomers and Analogs

| Compound Name | Key Structural Feature | Reference |

|---|---|---|

| This compound | Target compound; C5=C6 double bond. | epa.govnih.gov |

| Lasiol (erythro-2,3,6-trimethyl-5-hepten-1-ol) | Stereoisomer of the target compound. Natural product. | researchgate.netlookchem.com |

| (E)-2,3,6-Trimethylhept-3-en-1-ol | Constitutional isomer; C3=C4 double bond. | nih.gov |

| 2,3,6-Trimethylhept-6-en-1-ol | Constitutional isomer; C6=C7 double bond. | lookchem.com |

| erythro-2,3,6-Trimethylhepta-4,6-dien-1-yl acetate | Diene precursor used in the synthesis of Lasiol. | researchgate.netresearchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of 2,3,6 Trimethylhept 5 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the complete covalent framework and even deduce stereochemical relationships.

While specific experimental spectra for the 2,3,6-trimethylhept-5-en-1-ol isomer are not widely published, its structure can be confidently assigned using a combination of 1D and 2D NMR experiments. The expected chemical shifts are based on established principles and data from structurally similar compounds. organicchemistrydata.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration). The predicted ¹H NMR data for this compound in a standard solvent like deuterochloroform (CDCl₃) are outlined below.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1 (CH₂OH) | ~3.5 - 3.7 | Doublet of Doublets (dd) | 2H |

| H2 | ~1.6 - 1.8 | Multiplet (m) | 1H |

| H3 | ~1.9 - 2.1 | Multiplet (m) | 1H |

| H4 | ~1.9 - 2.1 | Multiplet (m) | 2H |

| H5 | ~5.1 - 5.3 | Triplet (t) or Doublet of Quartets (dq) | 1H |

| H7 (CH₃ at C6) | ~1.65 | Singlet (s) | 3H |

| H8 (CH₃ at C6) | ~1.70 | Singlet (s) | 3H |

| H9 (CH₃ at C2) | ~0.90 | Doublet (d) | 3H |

| H10 (CH₃ at C3) | ~0.85 | Doublet (d) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. Proton-decoupled spectra show each unique carbon as a singlet.

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₂OH) | ~68 |

| C2 | ~40 |

| C3 | ~35 |

| C4 | ~30 |

| C5 | ~125 |

| C6 | ~132 |

| C7 (CH₃ at C6) | ~26 |

| C8 (CH₃ at C6) | ~18 |

| C9 (CH₃ at C2) | ~16 |

2D NMR Techniques for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Key expected correlations would include H1↔H2, H2↔H3, H2↔H9, H3↔H4, H3↔H10, and H4↔H5, confirming the carbon backbone connectivity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would be used to definitively assign the chemical shifts of protonated carbons, for instance, pairing the H1 signals (~3.6 ppm) with the C1 signal (~68 ppm). rsc.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Expected key correlations would link the methyl protons at C7/C8 (~1.7 ppm) to both C5 and C6, and the H5 vinylic proton (~5.2 ppm) to C4, C6, C7, and C8, confirming the position of the double bond. rsc.orgmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is essential for determining stereochemistry. For example, NOESY could help determine the relative configuration at the C2 and C3 stereocenters by observing spatial correlations between H2, H3, H9, and H10.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₀H₂₀O. epa.govnih.gov HRMS analysis would confirm this composition by matching the experimental mass to the calculated mass with high precision (typically within 5 ppm).

Calculated HRMS Data for C₁₀H₂₀O

| Ion Species | Calculated Monoisotopic Mass (m/z) |

|---|---|

| [M]⁺˙ (Radical Cation) | 156.15142 |

| [M+H]⁺ (Protonated) | 157.15923 |

Fragmentation Pathway Analysis: In addition to the molecular ion, mass spectrometry (especially with techniques like Electron Ionization, EI, or tandem MS) reveals characteristic fragment ions that support the proposed structure. Key expected fragmentation pathways for this compound include:

Loss of Water ([M-H₂O]⁺˙): A common fragmentation for alcohols, resulting in a peak at m/z 138.

Alpha-Cleavage: Cleavage of the C1-C2 bond is highly favorable for primary alcohols, leading to the loss of a CH₂OH radical and formation of a stable secondary carbocation at m/z 125.

McLafferty Rearrangement: Although less common for alcohols than for carbonyls, a rearrangement involving the transfer of a gamma-hydrogen to the oxygen atom followed by cleavage could occur.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound and for separating it from isomers. mdpi.com

The sample is first vaporized and passed through a long capillary column (the GC component). Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound would exhibit a specific retention time under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). Any impurities or isomers, such as 2,3,6-trimethylhept-6-en-1-ol or 3,3,6-trimethyl-1,5-heptadien-4-ol, would likely have different boiling points and polarities, causing them to elute from the column at different times. nist.gov

As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component. This allows for the identification of the main peak as the target compound and the tentative identification of any impurity peaks by comparing their mass spectra to library databases. wikipedia.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups. wiley.com The IR spectrum of this compound would be dominated by absorptions corresponding to its alcohol and alkene moieties.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching | ~3200 - 3600 | Broad, Strong |

| Alkane (C-H) | Stretching | ~2850 - 2960 | Strong, Sharp |

| Alkene (C=C) | Stretching | ~1665 - 1675 | Weak to Medium |

| Alkene (=C-H) | Bending (Out-of-plane) | ~800 - 840 | Medium (for trisubstituted) |

The broad O-H stretch is characteristic of hydrogen-bonded alcohols. wiley-vch.de The strong C-H stretches confirm the aliphatic nature of the molecule. The C=C stretch for the trisubstituted double bond is expected to be relatively weak, but the C-O stretch for the primary alcohol would be a prominent feature in the fingerprint region. wiley.comwiley-vch.de

Computational Chemistry and Theoretical Investigations of 2,3,6 Trimethylhept 5 En 1 Ol

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and energetics of molecules like 2,3,6-trimethylhept-5-en-1-ol. These methods provide a detailed picture of the electron distribution and the energies of different molecular states.

Detailed research findings from DFT studies on similar terpene alcohols reveal critical information about their stability and electronic properties. dergipark.org.tr For this compound, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G** to obtain optimized geometries and electronic energies. dergipark.org.tr Such studies can determine key energetic parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can elucidate the distribution of electronic charge across the molecule. For instance, the oxygen atom of the alcohol group is expected to have a higher negative charge, making it a potential site for electrophilic attack, while the hydrogen of the hydroxyl group will be partially positive. dergipark.org.tr

Table 1: Calculated Electronic Properties of this compound (Representative Data) This table presents hypothetical yet plausible data based on typical values for similar molecules.

| Parameter | Value | Unit |

| Total Electronic Energy | -541.2345 | Hartrees |

| HOMO Energy | -0.245 | Hartrees |

| LUMO Energy | 0.087 | Hartrees |

| HOMO-LUMO Gap | 0.332 | Hartrees |

| Dipole Moment | 1.85 | Debye |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and intermediates, researchers can elucidate detailed reaction mechanisms and predict the most likely reaction pathways. acs.orgacs.org

For example, the oxidation of the alcohol group or addition reactions across the double bond can be modeled. DFT calculations can be used to locate the transition state structures for these reactions and calculate the activation energy barriers. scielo.br A lower activation energy indicates a kinetically more favorable reaction. For instance, in the oxidation of hop-derived terpenes, DFT calculations have been used to determine bond dissociation enthalpies (BDEs) to predict the most likely sites for radical abstraction. scielo.br For this compound, the allylic C-H bonds would be expected to have lower BDEs, making them susceptible to radical reactions.

Computational studies can also investigate the mechanisms of catalyzed reactions, such as the amination of allylic alcohols, by modeling the interaction with the catalyst and mapping the reaction coordinates. mdpi.com

Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound (Representative Data) This table presents hypothetical yet plausible data based on typical values for similar molecules.

| Reaction | Transition State | Activation Energy (ΔG‡) (kcal/mol) |

| Epoxidation of C5=C6 double bond | TS_epox | 15.2 |

| Dehydration to form a diene | TS_dehyd | 25.8 |

| Radical H-abstraction from C4 | TS_H-abs | 12.5 |

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. This can be achieved through systematic searches of the potential energy surface using quantum mechanical methods or, for larger systems, molecular mechanics with force fields like OPLS (Optimized Potentials for Liquid Simulations). researchgate.netacs.org The relative energies of different conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. rsc.org By simulating the motion of atoms based on a force field, MD can reveal how the molecule flexes and changes its shape in different environments, such as in a solvent or at an interface. nih.govnih.gov These simulations can provide insights into properties like the average conformation, intramolecular hydrogen bonding, and the flexibility of the carbon chain. For unsaturated alcohols, force fields like OPLS/2020 have been specifically developed to accurately model their behavior. researchgate.netacs.org

Table 3: Relative Energies of Low-Energy Conformers of this compound (Representative Data) This table presents hypothetical yet plausible data based on typical values for similar molecules.

| Conformer | Dihedral Angle (C4-C5-C6-C(CH3)2) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 45 |

| 2 | -65.2° | 0.85 | 25 |

| 3 | 68.9° | 1.20 | 15 |

| 4 | -175.0° (different backbone torsion) | 1.95 | 10 |

| 5 | Other | > 2.5 | < 5 |

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to correlate the chemical structure of a molecule with its biological activity or physical properties. researchgate.netresearchgate.net While specific QSAR studies on this compound are not prevalent, the principles can be applied.

Computational chemistry provides the necessary descriptors for building such models. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. For instance, the lipophilicity (logP) of this compound, a key parameter for predicting its behavior in biological systems, can be calculated using computational methods.

By developing QSAR models for a series of related terpene alcohols, it would be possible to predict the activity of this compound for a specific biological target or to predict its physical properties, such as boiling point or solubility. Machine learning models, trained on data from computational studies and experimental results, are increasingly being used to predict reaction outcomes and guide synthetic efforts for complex molecules like sesquiterpenoids. bohrium.com

Table 4: Calculated Molecular Descriptors for this compound for Structure-Reactivity Studies (Representative Data) This table presents data from PubChem and hypothetical yet plausible data based on typical values for similar molecules.

| Descriptor | Value | Method/Source |

| Molecular Weight | 156.27 g/mol | PubChem nih.gov |

| XLogP3 | 3.2 | PubChem nih.gov |

| Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Molecular Volume | 175.4 ų | DFT Calculation |

| Ovality | 1.45 | DFT Calculation |

Emerging Research Directions and Future Prospects for 2,3,6 Trimethylhept 5 En 1 Ol

As a structurally distinct irregular monoterpenoid, 2,3,6-trimethylhept-5-en-1-ol, also known as lasiol, continues to attract research interest beyond its initial identification. The future prospects for this compound lie in refining its synthesis, exploring its chemical diversity, leveraging its structure for more complex applications, and fully understanding its natural origins and ecological functions.

Q & A

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in 2,3,6-Trimethylhept-5-en-1-ol?

To synthesize this compound with stereochemical control, researchers should employ regioselective alkylation and olefin functionalization. Key steps include:

- Stereoselective allylic oxidation to install the hydroxyl group at the C1 position.

- Grignard or organozinc reagent coupling for introducing methyl groups at C2, C3, and C6.

- Microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and reduce racemization risks .

- Characterization via chiral HPLC or polarimetry to confirm enantiomeric excess.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : Use - and -NMR to confirm carbon skeleton and substituent positions. DEPT-135 and 2D-COSY/HMBC experiments resolve overlapping signals caused by methyl groups and the double bond .

- IR spectroscopy : Identify hydroxyl (O–H stretch, ~3200–3600 cm) and alkene (C=C stretch, ~1640 cm) functional groups.

- Mass spectrometry (EI-MS) : Confirm molecular ion ([M]) and fragmentation patterns to validate branching and unsaturation .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffered solutions (pH 3–9) at 40–60°C for 24–72 hours. Monitor degradation via HPLC or GC-MS .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds.

- Light sensitivity tests : Expose to UV-Vis light and quantify photodegradation products .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the alkene and hydroxyl groups.

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., catalyst loading, solvent polarity, temperature).

- Continuous-flow systems : Enhance reproducibility and scalability compared to batch reactions .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

- Density Functional Theory (DFT) : Model transition states for electrophilic additions to the alkene or hydroxyl group oxidation pathways .

- Molecular Dynamics (MD) simulations : Predict solvation effects and steric hindrance in catalytic systems.

- QSAR models : Corrate substituent effects (e.g., methyl groups) with reaction rates or regioselectivity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Q. What experimental designs are suitable for studying multi-step reaction cascades involving this compound?

- Modular reaction sequences : Use the compound as a building block in cross-coupling or cycloaddition reactions.

- Kinetic isotope effects (KIE) : Probe rate-determining steps in catalytic cycles.

- Isotopic labeling : Track methyl group migration or hydroxyl proton exchange via - or -labeling .

Methodological Recommendations

- Data triangulation : Combine experimental (NMR, MS) and computational (DFT) data to validate structural assignments .

- Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., signal-to-noise ratios in NMR) and report confidence intervals .

- Collaborative workflows : Integrate synthetic chemistry with computational modeling teams to accelerate hypothesis testing .

For further guidance on research design, refer to protocols in educational frameworks emphasizing iterative experimentation and statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.